3-(7-Fluor-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropannitril
Übersicht
Beschreibung
The compound “3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” belongs to a class of compounds known as 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of these compounds involves the creation of a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . The specific synthesis process for “3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of these compounds includes a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, with various substitutions at the 7-position . The specific molecular structure of “3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” is not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Anticonvulsivum-Aktivität
Die antikonvulsiven Eigenschaften von Derivaten von 3,4-Dihydrobenzo[f][1,4]oxazepin wurden umfassend untersucht. Diese Verbindungen haben vielversprechende Ergebnisse im maximalen Elektroschock (MES)-Test gezeigt, einem Standardverfahren zur Bewertung antikonvulsiver Aktivitäten bei Mäusen. Ein bestimmtes Derivat zeigte eine mittlere effektive Dosis (ED50) von 19,0 mg/kg, was auf ein erhebliches Potenzial für die Entwicklung zu Antiepileptika hindeutet .
Hypnotische Wirkungen
Zusätzlich zu den Anticonvulsiva-Tests wurden diese Derivate auf ihre hypnotischen Wirkungen im Pentobarbital-induzierten Schlaftest untersucht. Höhere Dosen der Verbindungen erhöhten die Dauer des durch Pentobarbital induzierten Schlafs signifikant, was auf eine mögliche Anwendung als Hypnotika hindeutet .
Neurotoxizitätsbewertung
Die neurotoxischen Wirkungen dieser Verbindungen sind ebenfalls ein wichtiger Forschungsbereich. Mithilfe eines Rotationsstangen-Tests können Wissenschaftler die Neurotoxizitätsniveaus dieser Derivate bestimmen, was entscheidend ist, um ihr Sicherheitsprofil und ihr therapeutisches Fenster zu verstehen .
Synthese neuer Derivate
Die Synthese neuer Derivate von Benzo[f][1,4]oxazepin ist ein wichtiger Forschungsbereich. Innovative Synthesemethoden wurden entwickelt, um Zugang zu seltenen Klassen dieser Derivate zu erhalten, was zur Entdeckung neuer pharmakologisch aktiver Verbindungen führen könnte .
Antimikrobielle Aktivität
Einige Derivate von 3,4-Dihydrobenzo[f][1,4]oxazepin wurden synthetisiert, um ihre antimikrobielle Aktivität zu untersuchen. Diese Studien umfassen die Bewertung der antibakteriellen Aktivität gegen verschiedene Bakterien und Pilze, was zur Entwicklung neuer antimikrobieller Mittel führen könnte .
Krebsforschung
Die Derivate von 3,4-Dihydrobenzo[f][1,4]oxazepin wurden als potenzielle Ziele für die Behandlung von Darmkrebs (CRC) identifiziert. Dies liegt an ihrer Rolle im Wnt/β-Catenin-Signalweg, der bei CRC häufig dysreguliert ist .
Wirkmechanismus
Target of Action
Similar compounds have been evaluated as anticonvulsant agents , suggesting that they may interact with targets involved in neuronal signaling.
Mode of Action
Related compounds have shown anticonvulsant activities , which typically involve modulation of ion channels or neurotransmitter systems in the brain.
Result of Action
Related compounds have been reported to exhibit anticonvulsant effects , which may involve reducing neuronal excitability or modulating synaptic transmission.
Biochemische Analyse
Biochemical Properties
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with various enzymes, including Traf2- and Nck-interacting protein kinase (TNIK), which is a downstream signal protein of the Wnt/β-catenin pathway . The compound acts as a selective inhibitor of TNIK, thereby influencing the signaling pathways involved in cell proliferation and migration. Additionally, it interacts with other biomolecules such as proteins and receptors, modulating their activities and contributing to its therapeutic effects .
Cellular Effects
The effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated significant anticonvulsant activities in maximal electroshock (MES) tests, indicating its potential in modulating neuronal activity . Furthermore, it has shown the ability to increase pentobarbital-induced sleep duration, suggesting its impact on the central nervous system .
Molecular Mechanism
At the molecular level, 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TNIK, binding to the kinase and preventing its activity . This inhibition leads to the suppression of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and migration. Additionally, the compound’s interaction with other enzymes and receptors contributes to its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that it continues to exhibit its therapeutic effects without significant degradation, making it a promising candidate for further development .
Dosage Effects in Animal Models
The effects of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anticonvulsant and hypnotic effects . At higher doses, it may cause adverse effects such as neurotoxicity . The median effective dose (ED50) for its anticonvulsant activity has been determined to be 19.0 mg/kg, while higher doses significantly increase the duration of pentobarbital-induced sleep .
Metabolic Pathways
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, reaching various tissues where it exerts its effects . Its interaction with transporters ensures its proper localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is crucial for its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm and nucleus, where it interacts with its target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring its proper function within the cell .
Eigenschaften
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDUAXFYWRKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.